REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6].[CH3:13][O-:14].[Na+]>C1COCC1>[CH3:13][O:14][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6] |f:1.2|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1[N+](=O)[O-]
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Name
|
sodium methoxide
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
This reaction mixture is stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The reaction mixture is extracted with ethyl acetate and 1 N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried with magnesium sulphate
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C#N)C=CC1[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |